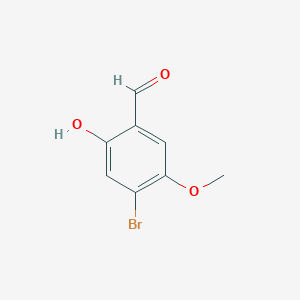

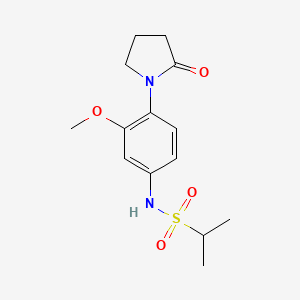

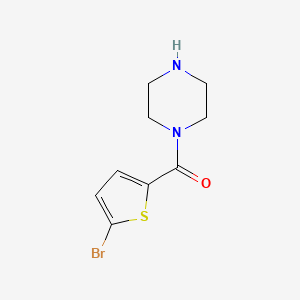

![molecular formula C15H13N3O4S B2784397 2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole CAS No. 886922-97-0](/img/structure/B2784397.png)

2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole” is a complex organic molecule that contains an imidazole ring, a methylsulfonyl group, and a 3-nitrobenzyl group . Imidazole is a class of organic compounds characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One such method involves the use of a novel leaving group, methylsulfone activated by pyrimidine . Another method involves base promoted, deaminative coupling of benzylamines with nitriles, resulting in the one-step synthesis of 2,4,5-trisubstituted imidazoles .Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring containing three carbon atoms and two nitrogen atoms . The nitrogen atoms are sp2 hybridized . The exact structure of “2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole” would require further analysis.Chemical Reactions Analysis

Imidazole compounds can undergo various chemical reactions. For instance, imidazole synthesis can be achieved by base promoted, deaminative coupling of benzylamines with nitriles . Another reaction involves the use of methylsulfone as a leaving group for the synthesis of hyperbranched poly (arylene pyrimidine ether)s .Physical And Chemical Properties Analysis

Imidazole compounds exhibit both hydrophilic and hydrophobic interactions . The local volume surrounding imidazole molecules is dominated by water, due to strong hydrogen-bonding between the nitrogen moieties of imidazole and water molecules .Scientific Research Applications

- Imidazoles, including this compound, have been investigated for their potential as anticancer agents . Their aromatic diazole structure contributes to their activity.

- Imidazoles are also explored as antifungal agents. They exhibit excellent bioavailability, tissue penetrability, and low adverse effects .

Anticancer Properties

Antifungal Activity

These applications highlight the versatility of imidazoles and their potential impact across diverse scientific domains. Further research will uncover additional uses and refine our understanding of this intriguing compound. 🌟

Future Directions

Imidazole derivatives have been explored as effective building blocks in materials and pharmaceutical sciences . The design of new multichannel imidazole-based receptors capable of recognizing different types of analytes is strongly demanded . This suggests that “2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole” and similar compounds could have potential applications in various fields.

Mechanism of Action

Target of Action

The primary target of this compound is related to the delivery of mRNA to the spleen . The spleen is a key target for mRNA delivery, which has led to the development of specialized lipid nanoparticles (LNPs) to enhance spleen-selective transfection efficiency .

Mode of Action

The compound, being an imidazole-containing ionizable lipid (IMIL), shows a significant preference for mRNA delivery to the spleen and exhibits exceptional transfection efficiency . The structure of the IMIL is optimized through a multidimensional IMIL library containing multiple heads, tails, and linkers .

Pharmacokinetics

Its role in mrna delivery to the spleen suggests it may have a significant distribution in this organ .

Result of Action

The compound achieves a remarkable 98% proportion of splenic transfection . This suggests that it can effectively deliver mRNA to the spleen, potentially influencing the expression of specific genes within this organ.

properties

IUPAC Name |

2-methylsulfonyl-1-[(3-nitrophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-23(21,22)15-16-13-7-2-3-8-14(13)17(15)10-11-5-4-6-12(9-11)18(19)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRMVNYCGKKPOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

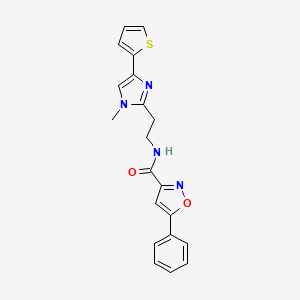

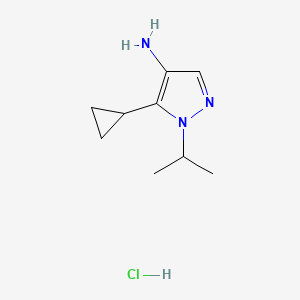

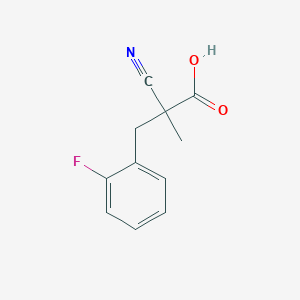

![1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2784314.png)

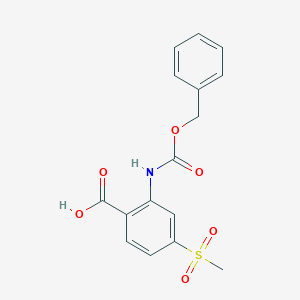

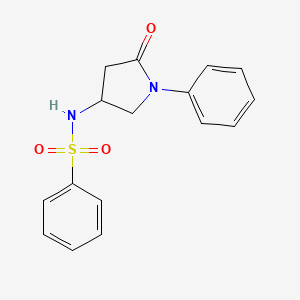

![N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide](/img/structure/B2784325.png)

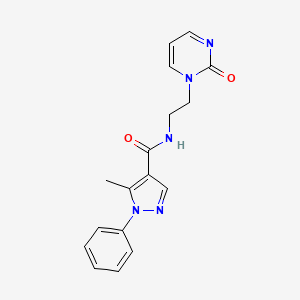

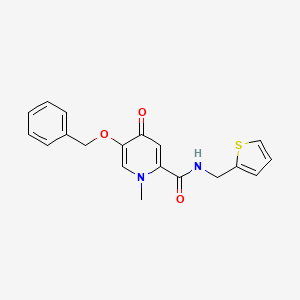

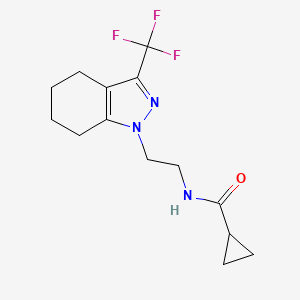

![3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784327.png)